molecular formula C24H37N3OS B11101144 (4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-1-(2-methylpropyl)-1,3-diazaspiro[4.5]decane-2-thione

(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-1-(2-methylpropyl)-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B11101144
M. Wt: 415.6 g/mol
InChI Key: NLIADRBUYAUTJZ-UHFFFAOYSA-N
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Description

4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-ISOBUTYL-1,3-DIAZASPIRO[45]DECANE-2-THIONE is a complex organic compound with a unique structure that includes a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-ISOBUTYL-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the imino group, and subsequent functionalization to introduce the phenoxymethyl and isobutyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-ISOBUTYL-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-ISOBUTYL-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-ISOBUTYL-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds and those with imino and phenoxymethyl groups. Examples include:

  • Spiro[4.5]decane derivatives
  • Iminospiro compounds
  • Phenoxymethyl-substituted compounds

Uniqueness

4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-ISOBUTYL-1,3-DIAZASPIRO[45]DECANE-2-THIONE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H37N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

4-(3,3-dimethyl-1-phenoxybutan-2-yl)imino-1-(2-methylpropyl)-1,3-diazaspiro[4.5]decane-2-thione

InChI

InChI=1S/C24H37N3OS/c1-18(2)16-27-22(29)26-21(24(27)14-10-7-11-15-24)25-20(23(3,4)5)17-28-19-12-8-6-9-13-19/h6,8-9,12-13,18,20H,7,10-11,14-17H2,1-5H3,(H,25,26,29)

InChI Key

NLIADRBUYAUTJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=S)NC(=NC(COC2=CC=CC=C2)C(C)(C)C)C13CCCCC3

Origin of Product

United States

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